![molecular formula C18H21ClN2O3S B2762046 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine CAS No. 606945-36-2](/img/structure/B2762046.png)

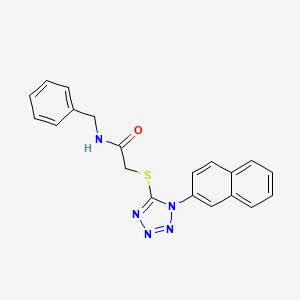

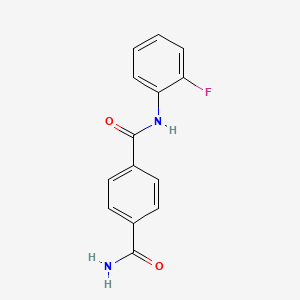

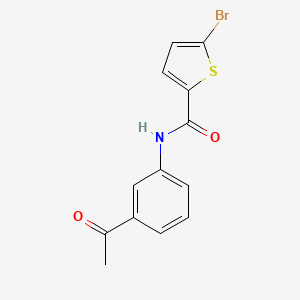

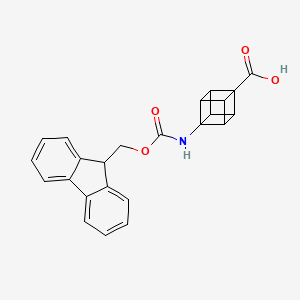

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, “1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine”, has a molecular formula of C18H21ClN2O3S. It has an average mass of 380.889 Da and a monoisotopic mass of 380.096130 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Agrochemicals and Fungicides

- Difenoconazole , a widely used triazole fungicide, is synthesized from 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone, which contains a structural motif similar to our compound. Difenoconazole effectively controls plant diseases by inhibiting fungal growth . The compound’s sulfonamide group may contribute to its antifungal activity.

Environmental Remediation

- 4-Chlorophenol , a chlorinated organic pollutant, can be degraded using palladium nanocrystal catalysts. Our compound’s structural features may allow it to participate in similar hydrodechlorination reactions .

Chemoenzymatic Synthesis

- In chemoenzymatic processes, water control is crucial. Our compound could potentially serve as an intermediate in the synthesis of other agrochemicals or pharmaceuticals via lipase-mediated transesterification .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with h1 receptors . These receptors play a crucial role in allergic reactions, and their antagonism can lead to anti-allergic effects .

Mode of Action

Based on its structural similarity to other piperazine derivatives, it is plausible that it acts as an antagonist at its target site, preventing the normal function of the receptor . This interaction could lead to changes in cellular signaling and function.

Biochemical Pathways

It is reasonable to assume that it may influence pathways related to allergic responses, given its potential role as an h1 receptor antagonist .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion patterns of these compounds can vary, potentially affecting their bioavailability and therapeutic efficacy.

Result of Action

Based on its potential role as an h1 receptor antagonist, it may help alleviate symptoms of allergies by blocking the action of histamine, a key mediator of allergic reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its target . .

Propiedades

IUPAC Name |

1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-2-20-11-13-21(14-12-20)25(22,23)16-9-7-15(8-10-16)24-18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXZSOLDFFNQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione](/img/structure/B2761964.png)

![N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2761968.png)

![Tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B2761971.png)

![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)

![3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2761977.png)

![2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2761983.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2761986.png)